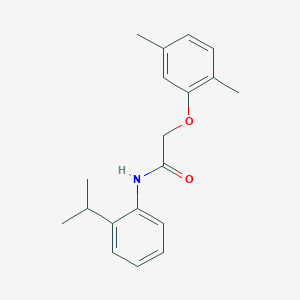

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

Description

2-(2,5-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is an acetamide derivative characterized by a 2,5-dimethylphenoxy group attached to the α-carbon of the acetamide backbone and an N-linked 2-isopropylphenyl substituent. This compound has garnered attention in agrochemical research due to its structural similarity to fungicidal agents like mandestrobin (ISO name) and BAS505 . Its molecular framework combines lipophilic aromatic groups with polar amide functionalities, which influence its solubility, bioavailability, and target-binding properties.

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-13(2)16-7-5-6-8-17(16)20-19(21)12-22-18-11-14(3)9-10-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGHBQKASMOZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315712-86-8 | |

| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2-ISOPROPYLPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide typically involves the reaction of 2,5-dimethylphenol with 2-isopropylaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The acetamide group can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenoxy Ring

The 2,5-dimethylphenoxy moiety is a critical structural feature shared with mandestrobin [(RS)-2-methoxy-N-methyl-2-(α-(2,5-xylyloxy)-o-tolyl)acetamide] . However, mandestrobin incorporates an additional methoxy group and a methyl-substituted benzene ring, enhancing its systemic mobility in plants. In contrast, 2-(2,6-dimethylphenoxy)acetamide derivatives (e.g., compounds e–j in Pharmacopeial Forum) exhibit reduced fungicidal activity due to steric hindrance from the 2,6-dimethyl configuration, which impedes binding to fungal cytochrome bc1 complexes .

Acetamide Nitrogen Substituents

The N-(2-isopropylphenyl) group distinguishes this compound from analogs like oxadixyl [N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide], which features an oxazolidinyl ring that enhances water solubility and rainfastness . The bulky isopropyl group in the target compound likely improves lipid membrane penetration but may reduce soil mobility compared to alachlor [2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide], a herbicide with a smaller methoxymethyl group .

Data Table: Key Structural and Functional Attributes

Research Findings and Mechanistic Insights

- Steric Effects: The 2,5-dimethylphenoxy configuration optimizes binding to fungal targets compared to 2,6-dimethyl isomers, which hinder molecular orientation .

- Lipophilicity vs. Solubility : The isopropylphenyl group increases logP values, enhancing cuticular penetration but limiting phloem transport compared to methoxy-containing analogs like mandestrobin .

Biological Activity

2-(2,5-Dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its significance in medicinal chemistry.

The compound's molecular formula is , with a molecular weight of 297.4 g/mol. It features a phenoxy group and an acetamide moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS No. | 448198-45-6 |

| Molecular Formula | C19H23NO2 |

| Molecular Weight | 297.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | WRFGWYIYRYJXNC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Its lipophilicity, enhanced by the isopropyl group, facilitates cell membrane penetration, making it an effective candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiinflammatory Effects : It has been studied for its potential to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. Inhibiting sPLA2 can mitigate conditions such as septic shock and rheumatoid arthritis .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, although further investigation is required to elucidate its efficacy.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties in vitro, indicating potential applications in treating neurodegenerative diseases .

Case Studies

- Inhibition of sPLA2 : A study demonstrated that certain phenyl acetamides effectively inhibit sPLA2 activity. This inhibition is critical in conditions characterized by excessive inflammation, such as septic shock and adult respiratory distress syndrome .

- Neuroprotective Activity : In experiments involving PC12 cells, compounds similar to this compound exhibited protective effects against sodium nitroprusside-induced damage. These findings suggest a potential role in neuroprotection and treatment of oxidative stress-related conditions .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of acetamides similar to this compound. The presence of specific substituents on the aromatic rings significantly influences their biological activity.

Table: Structure-Activity Relationship (SAR) Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.